2,5-Difluorophenylacetonitrile

Catalog No.
S1894488
CAS No.
69584-87-8
M.F
C8H5F2N
M. Wt
153.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorophenylacetonitrile

CAS Number

69584-87-8

Product Name

2,5-Difluorophenylacetonitrile

IUPAC Name

2-(2,5-difluorophenyl)acetonitrile

Molecular Formula

C8H5F2N

Molecular Weight

153.13 g/mol

InChI

InChI=1S/C8H5F2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2

InChI Key

UIMMFRUOZOWROM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)CC#N)F

Canonical SMILES

C1=CC(=C(C=C1F)CC#N)F

The exact mass of the compound 2,5-Difluorophenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Difluorophenylacetonitrile is a highly reactive, fluorinated benzyl cyanide building block utilized extensively in the synthesis of central nervous system (CNS) active APIs, spirocyclic scaffolds, and complex agrochemicals. Structurally, the presence of two highly electronegative fluorine atoms at the ortho and meta (2,5) positions significantly increases the acidity of the adjacent benzylic methylene protons compared to unsubstituted phenylacetonitrile. This stereoelectronic tuning allows for rapid, high-yielding deprotonation and subsequent Knoevenagel condensations or double-alkylations under mild conditions. As a liquid with a boiling point of 90 °C (at 5 mmHg) and a density of 1.233 g/mL, it integrates seamlessly into standard biphasic or polar aprotic solvent workflows, making it a preferred precursor for generating metabolically stable, lipophilic active pharmaceutical ingredients .

Substituting 2,5-Difluorophenylacetonitrile with unsubstituted benzyl cyanide or mono-fluorinated analogs (e.g., 2-fluorophenylacetonitrile) fundamentally alters both the synthetic processability and the downstream pharmacological profile of the resulting compounds. In complex alkylation cascades, such as the synthesis of spiro-piperidines or cyclopropa-pyrrolo-imidazole frameworks, the specific pKa of the 2,5-difluoro benzylic protons dictates the reaction kinetics and the required base strength. Using a less acidic analog often results in incomplete double-alkylation or requires harsher conditions that promote side reactions. Furthermore, in medicinal chemistry, the 2,5-difluoro motif is specifically selected to block metabolic oxidation at the 2- and 5-positions of the phenyl ring while maximizing blood-brain barrier (BBB) penetration for CNS targets like dopamine-β-hydroxylase and DPP-IV; replacing it with a 3-chloro or unsubstituted ring abolishes these critical pharmacokinetic advantages [1].

Room-Temperature Knoevenagel Condensation Kinetics

The enhanced acidity of the benzylic protons in 2,5-difluorophenylacetonitrile enables highly efficient Knoevenagel condensations under remarkably mild conditions. When reacted with 4-(3-methyl-5-trifluoromethyl-pyrazol-1-yl)-benzaldehyde using aqueous 6N KOH in ethanol, 2,5-difluorophenylacetonitrile achieves an 87% yield of the corresponding acrylonitrile derivative in just 2 hours at room temperature. In contrast, standard unsubstituted phenylacetonitriles typically require elevated temperatures (reflux) or extended reaction times to achieve comparable conversions in similar sterically hindered systems.

Evidence DimensionReaction time and yield in base-catalyzed condensation
Target Compound Data87% yield in 2 hours at room temperature (20 °C)
Comparator Or BaselineUnsubstituted phenylacetonitrile (typically requires reflux/heating for similar yields)
Quantified DifferenceEliminates the need for thermal activation while maintaining >85% yield
ConditionsAqueous 6N KOH in ethanol, 0.50 mmol scale

Allows manufacturers to perform rapid, energy-efficient coupling reactions without thermal degradation of sensitive aldehyde coupling partners.

Stability and Reactivity in Strong-Base Double Alkylation

2,5-Difluorophenylacetonitrile demonstrates excellent stability and reactivity during exhaustive alkylation sequences required to build complex spirocyclic systems. In the synthesis of spiro[indoline-3,4'-piperidine] precursors, treatment of 2,5-difluorophenylacetonitrile with 98% sodium hydride in DMSO, followed by the addition of mechlorethamine hydrochloride at 70 °C, successfully drives the double alkylation to completion. The 2,5-difluoro aromatic ring remains completely stable to these harsh, strongly basic nucleophilic conditions, avoiding unwanted SnAr side reactions that can plague other highly activated halogenated benzyl cyanides [1].

Evidence DimensionCompatibility with harsh double-alkylation conditions
Target Compound DataSuccessful spiro-annulation using 98% NaH at 70 °C
Comparator Or BaselineHighly activated fluoroarenes (prone to SnAr degradation under strong base)
Quantified DifferenceMaintains ring integrity while allowing complete bis-alkylation at the benzylic position
ConditionsNaH in DMSO, 70 °C for 1 hour

Ensures high-fidelity construction of spirocyclic pharmaceutical intermediates without loss of material to aromatic substitution side-reactions.

Target Affinity in CNS Inhibitor Precursor Synthesis

In the development of blood-brain barrier (BBB) penetrant dopamine-β-hydroxylase (DβH) inhibitors, 2,5-difluorophenylacetonitrile is specifically utilized as the foundational building block to construct the 5a-(2,5-difluorophenyl)-5,5a,6,6a-tetrahydrocyclopropa[34]pyrrolo[1,2-c]imidazole-3(2H)-thione core. The 2,5-difluoro substitution is critical for achieving the optimal lipophilicity and metabolic resistance required for CNS penetration, directly replacing less effective or metabolically susceptible unsubstituted or mono-halogenated precursors. The compound successfully undergoes complex annulation with 2-(chloromethyl)oxirane to yield the targeted tricyclic system [1].

Evidence DimensionSuitability for CNS-active tricyclic framework synthesis
Target Compound DataSuccessfully forms the 2,5-difluorophenyl-substituted DβH inhibitor core
Comparator Or BaselineUnsubstituted benzyl cyanide (lacks required metabolic stability and BBB penetration profile)
Quantified DifferenceProvides the exact stereoelectronic and lipophilic profile required for DβH inhibition
ConditionsAnnulation with 2-(chloromethyl)oxirane

Procuring this exact isomer is mandatory for synthesizing specific DβH inhibitor APIs where the 2,5-difluoro motif is the validated pharmacophore.

Rapid Knoevenagel Condensations for Acrylonitriles

In agrochemical and materials science workflows requiring the synthesis of complex substituted acrylonitriles, 2,5-difluorophenylacetonitrile is preferred for its enhanced benzylic acidity. It allows manufacturers to perform Knoevenagel condensations with various benzaldehydes at room temperature in high yields, saving energy and protecting sensitive functional groups that might degrade under the reflux conditions required for less acidic benzyl cyanides .

Synthesis of Spirocyclic Piperidine APIs

2,5-Difluorophenylacetonitrile is the optimal starting material for the synthesis of spiro[indoline-3,4'-piperidine] derivatives and related spirocyclic frameworks. Its ability to undergo clean double-alkylation with bis-electrophiles (like mechlorethamine) under strong base conditions without undergoing competitive SnAr reactions makes it highly valuable for scaling up these complex pharmaceutical intermediates [1].

Production of CNS-Targeted Enzyme Inhibitors

For research and manufacturing programs targeting dopamine-β-hydroxylase (DβH) or DPP-IV, this compound serves as a critical precursor. The 2,5-difluoro pattern imparts necessary metabolic stability and lipophilicity, ensuring that the downstream APIs achieve effective blood-brain barrier penetration. It is directly used in annulation reactions with epichlorohydrin to build the active tricyclic thione cores [2].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69584-87-8

Wikipedia

2,5-Difluorobenzyl cyanide

Dates

Last modified: 08-16-2023

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